molecular formula C26H44N2S3 B14736104 dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate CAS No. 5439-78-1

dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate

Katalognummer: B14736104
CAS-Nummer: 5439-78-1
Molekulargewicht: 480.8 g/mol
InChI-Schlüssel: LXORYVOAWYBVKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate is an organic compound known for its unique chemical structure and properties. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate can be synthesized through the reaction of dicyclohexylcarbodiimide with sulfur-containing reagents. The reaction typically involves the use of solvents such as dichloromethane or tetrahydrofuran and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process ensures high yield and purity of the compound, making it suitable for various applications in the chemical industry .

Analyse Chemischer Reaktionen

Types of Reactions

Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate involves its ability to form stable intermediates with various substrates. It targets specific molecular pathways and enzymes, facilitating the formation or modification of chemical bonds. The compound’s reactivity is attributed to its unique structure, which allows it to interact with a wide range of molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate is unique due to its sulfur-containing structure, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions requiring sulfur intermediates and in applications where stability under various conditions is essential .

Eigenschaften

CAS-Nummer

5439-78-1

Molekularformel

C26H44N2S3

Molekulargewicht

480.8 g/mol

IUPAC-Name

dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate

InChI

InChI=1S/C26H44N2S3/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h21-24H,1-20H2

InChI-Schlüssel

LXORYVOAWYBVKB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N(C2CCCCC2)C(=S)SC(=S)N(C3CCCCC3)C4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.